[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol
Overview
Description
[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol is an organic compound characterized by the presence of a fluorine atom, a propan-2-yloxy group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Reduction: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenylmethanol derivatives.
Chemistry:
Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological systems due to its unique structural features.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom and the propan-2-yloxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- [3-Fluoro-5-(methoxy)phenyl]methanol
- [3-Fluoro-5-(ethoxy)phenyl]methanol
- [3-Fluoro-5-(butoxy)phenyl]methanol
Comparison:
- Structural Differences: The primary difference lies in the alkoxy group attached to the phenyl ring. While [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol has a propan-2-yloxy group, the similar compounds have methoxy, ethoxy, or butoxy groups.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and boiling points.
- Applications: The unique combination of the fluorine atom and the propan-2-yloxy group in this compound may confer specific advantages in certain applications, such as enhanced binding affinity in biological systems or improved material properties.
Properties
IUPAC Name |
(3-fluoro-5-propan-2-yloxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-5,7,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFBKOWGKKQRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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